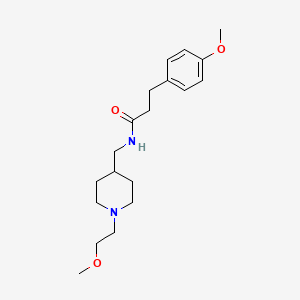
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with various biological targets, making it a subject of interest in pharmacological research.
The molecular formula of this compound is C19H30N2O3, with a molecular weight of 334.5 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O3 |
| Molecular Weight | 334.5 g/mol |
| CAS Number | 953930-42-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This interaction may lead to various pharmacological effects, including potential antidepressant and anxiolytic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Potential : The compound's structural features may allow it to interfere with cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Neuropharmacological Effects : Given its piperidine structure, this compound may influence neurotransmitter systems, which could lead to therapeutic effects in mood disorders.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of related compounds:
- Dopamine Receptor Affinity : A study on similar piperidine derivatives demonstrated significant binding affinity to dopamine D2 receptors, suggesting potential applications in treating schizophrenia and other dopamine-related disorders .
- In Vitro Studies : In vitro assays have shown that modifications in the piperidine structure can significantly alter the compound’s binding affinity and selectivity towards various receptors .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds can be useful:
| Compound Name | Biological Activity | Binding Affinity (Ki) |
|---|---|---|
| This compound | Potential antimicrobial and anticancer effects | Not yet determined |
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | High affinity for D2 receptors | Ki = 54 nM |
Eigenschaften
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-23-14-13-21-11-9-17(10-12-21)15-20-19(22)8-5-16-3-6-18(24-2)7-4-16/h3-4,6-7,17H,5,8-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOBAKRXXZQIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













